- Manufacture of 2-(benzothiophen-5-yl)ethanol, Japan, , ,
Cas no 96803-30-4 (2-(1-Benzothiophen-5-yl)ethan-1-ol)
96803-30-4 structure
2-(1-Benzothiophen-5-yl)ethan-1-ol Properties
Names and Identifiers
-
- 5-(2-Hydroxyethyl)benzo[b]thiophene
- 2-(1-benzothiophen-5-yl)ethanol
- 2-(benzo[b]thiophen-5-yl)ethanol
- 5-(2-HYDROXYETHYL)BENZO(B)THIOPHENE
- Benzo[b]thiophene-5-ethanol
- 2-(1-benzothiophen-5-yl)-1-ethanol
- 2-(1-benzothiophene-5-yl)-1-ethanol
- 2-benzo[b]thiophen-5-yl-1-ethanol
- 2-benzothiophen-5-ylethanol
- 2-(1-Benzothiophen-5-yl)ethan-1-ol
- 5-(2-Hydroxyethyl)benzothiophene
- DSZAQLDIEKUEMB-UHFFFAOYSA-N
- 2-(1-Benzothiophene-5-yl)ethanol
- SB14692
- 803H304
- 2-(Benzothiophen-5-yl)ethanol
- AS-62390
- DTXSID80475151
- AKOS000280988
- Q-102033
- 5-(2-HYDROXYETHYL)BENZO[B]THIOPHENE
- 96803-30-4
- H11183
- CS-0056514
- SY225507
- EN300-1626046
- MFCD08062283
- 5-(2-Hydroxyethyl)benzo(b)thiophene
- DB-080434
- SCHEMBL48139
- +Expand
-
- MFCD08062283
- DSZAQLDIEKUEMB-UHFFFAOYSA-N
- 1S/C10H10OS/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,11H,3,5H2
- OCCC1C=C2C(SC=C2)=CC=1
Computed Properties
- 178.04500
- 1
- 2
- 2
- 178.045
- 12
- 149
- 0
- 0
- 0
- 0
- 0
- 1
- 2.5
- 48.5
Experimental Properties
- 2.43610
- 48.47000
- 327.322 °C at 760 mmHg
- 151.759 °C
- 1.243
2-(1-Benzothiophen-5-yl)ethan-1-ol Security Information
2-(1-Benzothiophen-5-yl)ethan-1-ol Customs Data
- 2934999090
-
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1-Benzothiophen-5-yl)ethan-1-ol Price
2-(1-Benzothiophen-5-yl)ethan-1-ol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: 1-Propanol Catalysts: Sulfuric acid Solvents: 1-Propanol ; 2 h, reflux
1.2 Catalysts: Sodium acetate Solvents: Toluene ; reflux; cooled
1.3 Reagents: Lithium chloride , Potassium borohydride Solvents: Tetrahydrofuran ; 40 min, 67 - 75 °C; 1 h, reflux
1.4 Solvents: Toluene ; 4 h, reflux
1.2 Catalysts: Sodium acetate Solvents: Toluene ; reflux; cooled
1.3 Reagents: Lithium chloride , Potassium borohydride Solvents: Tetrahydrofuran ; 40 min, 67 - 75 °C; 1 h, reflux
1.4 Solvents: Toluene ; 4 h, reflux
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ; 16 h, 10 - 15 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Water ; 2 h, 50 °C
1.3 Reagents: Sodium sulfite Solvents: Water
Reference
- Preparation of five-membered heterocycle-fused pyridine compound and its application, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 3 h, 50 - 60 °C
Reference
- Preparation of aromatic thiol derivatives and their intermediates, Japan, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Sulfuric acid , Sodium borohydride Solvents: Tetrahydrofuran ; rt; 2.5 h, rt
1.2 Solvents: Acetone ; rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; pH 12
1.2 Solvents: Acetone ; rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Toluene , Water ; pH 12
Reference
- Process for production of 1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol or salts thereof, World Intellectual Property Organization, , ,
Synthetic Circuit 5
Reaction Conditions
Reference
- 2-Sulfamoylbenzo[b]thiophene derivatives, and their pharmaceutical compositions for the treatment of elevated intraocular pressure, European Patent Organization, , ,
Synthetic Circuit 6
Reaction Conditions
Reference
- Preparation of 2-(1-benzothiophen-5-yl)ethanol and acetals as intermediates using no toxic or flammable substances, Japan, , ,
Synthetic Circuit 7
Reaction Conditions
Reference
- Preparation of 2-(1-benzothiophen-5-yl)ethanols and their intermediates, Japan, , ,
Synthetic Circuit 8
Reaction Conditions
Reference
- Structure-Activity Studies for a Novel Series of Dual 5-HT Uptake Inhibitors/α2-AntagonistsJournal of Medicinal Chemistry, 1997, 40(7), 1049-1062,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Lithium borohydride Solvents: Methanol , Water ; 3 h, 40 °C
Reference
- Construction of polyaromatics via photocyclization of 2-(fur-3-yl)ethenylarenes, using a 3-furyl group as an isopropenyl equivalent synthonTetrahedron, 2014, 70(9), 1748-1762,
2-(1-Benzothiophen-5-yl)ethan-1-ol Raw materials
- 5-Ethenyl-1-benzothiophene
- 3-[(1E)-2-(2-Thienyl)ethenyl]furan
- 3-[(1Z)-2-(2-Thienyl)ethenyl]furan
- Benzobthiophene-5-acetic Acid
- 5-bromo-1-benzothiophene
2-(1-Benzothiophen-5-yl)ethan-1-ol Preparation Products
2-(1-Benzothiophen-5-yl)ethan-1-ol Related Literature
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2. Back cover
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Amy V. Mueller,Harold F. Hemond Environ. Sci.: Processes Impacts, 2016,18, 590-599
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Quan Shi,Narendiran Vitchuli,Joshua Nowak,Mohamed Bourham,Xiangwu Zhang J. Mater. Chem., 2011,21, 10330-10335
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Yan Jin,Xueheng Cheng,Fengzhi Yang,Lei Fu RSC Adv., 2015,5, 107616-107622
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Shun-Xin Li,Guo-Ping Zhang,Hong Xia,Yi-Shi Xu,Chao Lv Nanoscale, 2019,11, 18272-18281
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8. Back cover
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Georgios Margaris,Kalliopi Trohidou,Petra Granitzer,Klemens Rumpf Nanoscale, 2013,5, 11944-11953
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:96803-30-4)2-(1-Benzothiophen-5-yl)ethan-1-ol
99%/99%
5.0g/10.0g
254.0/483.0